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Compound of Interest

3-Amino-4-phenoxy-5-
Compound Name:
sulfamoylbenzoic acid

Cat. No.: B194465

An In-Depth Technical Guide to 3-Amino-4-
phenoxy-5-sulfamoylbenzoic Acid

This technical guide provides a comprehensive overview of the chemical properties, structure,
and synthesis of 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid, a compound of interest for
researchers, scientists, and drug development professionals. This document summarizes key
guantitative data, outlines experimental protocols, and presents a logical workflow for its
synthesis.

Chemical Properties and Structure

3-Amino-4-phenoxy-5-sulfamoylbenzoic acid, also known as Desbutylbumetanide, is
recognized as a primary metabolite and impurity of the potent loop diuretic, Bumetanide.[1][2]
[3] Its chemical identity and key physicochemical properties are summarized in the tables
below.

Identification and Nomenclature
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Parameter Value
IUPAC Name 3-amino-4-phenoxy-5-sulfamoylbenzoic acid[4]
Desbutylbumetanide, Bumetanide Impurity B[3]
Synonyms
[4]
CAS Number 28328-54-3[4]

Chemical Formula

C13H12N20sS[5]

Molecular Weight

308.31 g/mol [5]

| and Physicochemical :

Parameter Value
C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=0)
SMILES
(=O)N)C(=0)O)N[4]
INChl=1S/C13H12N205S/c14-10-6-
InChl 8(13(16)17)7-11(21(15,18)19)12(10)20-9-4-2-1-
3-5-9/h1-7H,14H2,(H,16,17)(H2,15,18,19)[4]
Melting Point 255-256 °C[6]

Predicted pKa

3.91 % 0.10[4]

Predicted LogP

0.9[4]

Solubility

Information on specific solubility values is
limited. It is expected to be soluble in alkaline

solutions.

Synthesis of 3-Amino-4-phenoxy-5-

sulfamoylbenzoic Acid

The synthesis of 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is typically achieved through

the reduction of its nitro precursor, 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid.

Experimental Protocol: Catalytic Hydrogenation
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A common method for this transformation involves catalytic hydrogenation.[6][7]

Materials:

3-nitro-4-phenoxy-5-sulfamoylbenzoic acid

10% Palladium on carbon (Pd/C) catalyst
Ethanol or Water

1N Lithium hydroxide (if using water as a solvent)
4N Hydrochloric acid

Parr hydrogenator or similar hydrogenation apparatus

Procedure:

A suspension of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid (e.g., 20 g) is prepared in a
suitable solvent such as ethanol (e.g., 100 ml) or water (e.g., 100 ml).[6][7]

If water is used as the solvent, the pH of the suspension is adjusted to 8 by the addition of
1N lithium hydroxide to facilitate dissolution.[6]

The 10% Pd/C catalyst (e.g., 0.5 g for 3.7 g of starting material) is added to the mixture.[7]

The mixture is then subjected to hydrogenation. This can be performed in a Parr
hydrogenator at a hydrogen pressure of 40 psi for approximately 1.5 hours or at room
temperature and 1.1 atmosphere of hydrogen pressure until hydrogen uptake ceases.[6][7]

Upon completion of the reaction, the catalyst is removed by filtration.

The filtrate is then concentrated. If water was the solvent, the product is precipitated by
acidifying the filtrate to a pH of 2.5 with 4N hydrochloric acid.[6]

The resulting solid, 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid, is collected. It can be
further purified by recrystallization from aqueous ethanol.[6]
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Caption: Synthetic workflow for 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid.

Analytical Methodologies

While specific, validated protocols for the analysis of 3-Amino-4-phenoxy-5-
sulfamoylbenzoic acid are not extensively detailed in publicly available literature, methods for
the parent compound, Bumetanide, and its impurities can be adapted.

High-Performance Liquid Chromatography (HPLC)

Areversed-phase HPLC (RP-HPLC) method is suitable for the analysis of Bumetanide and its
impurities, including 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid.[8][9][10]

General Chromatographic Conditions:

Column: C18 column (e.g., Discovery C18, 250 x 4.6 mm, 5 um).[8][9]

o Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% o-phthalaldehyde or a phosphate
buffer) and an organic solvent (e.g., acetonitrile). A common ratio is 50:50 (v/v).[8][9]

o Detection: UV detection at a wavelength of 254 nm is often used.[8][9] Alternatively,
fluorescence detection (excitation at 338 nm, emission at 433 nm) can provide higher
sensitivity for Bumetanide and potentially its metabolites.[10]

o Flow Rate: A typical flow rate is 1.0 mL/min.[8][9]

e Injection Volume: 20 pL.

o Sample Preparation: For drug formulations, the tablet powder can be dissolved in a suitable
diluent (e.g., a mixture of acetonitrile and water), sonicated, centrifuged, and filtered before

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b194465?utm_src=pdf-body-img
https://www.benchchem.com/product/b194465?utm_src=pdf-body
https://www.benchchem.com/product/b194465?utm_src=pdf-body
https://www.benchchem.com/product/b194465?utm_src=pdf-body
https://www.benchchem.com/product/b194465?utm_src=pdf-body
https://scispace.com/pdf/rp-hplc-estimation-of-bumetanide-and-its-impurities-in-oral-3weo8e3zz9.pdf
https://www.researchgate.net/publication/335503762_RP-HPLC_Estimation_of_Bumetanide_and_its_Impurities_in_Oral_Solid_Dosage_Form
https://pubmed.ncbi.nlm.nih.gov/7097496/
https://scispace.com/pdf/rp-hplc-estimation-of-bumetanide-and-its-impurities-in-oral-3weo8e3zz9.pdf
https://www.researchgate.net/publication/335503762_RP-HPLC_Estimation_of_Bumetanide_and_its_Impurities_in_Oral_Solid_Dosage_Form
https://scispace.com/pdf/rp-hplc-estimation-of-bumetanide-and-its-impurities-in-oral-3weo8e3zz9.pdf
https://www.researchgate.net/publication/335503762_RP-HPLC_Estimation_of_Bumetanide_and_its_Impurities_in_Oral_Solid_Dosage_Form
https://scispace.com/pdf/rp-hplc-estimation-of-bumetanide-and-its-impurities-in-oral-3weo8e3zz9.pdf
https://www.researchgate.net/publication/335503762_RP-HPLC_Estimation_of_Bumetanide_and_its_Impurities_in_Oral_Solid_Dosage_Form
https://pubmed.ncbi.nlm.nih.gov/7097496/
https://scispace.com/pdf/rp-hplc-estimation-of-bumetanide-and-its-impurities-in-oral-3weo8e3zz9.pdf
https://www.researchgate.net/publication/335503762_RP-HPLC_Estimation_of_Bumetanide_and_its_Impurities_in_Oral_Solid_Dosage_Form
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

injection.[8] For biological samples like plasma, a protein precipitation step with acetonitrile is
required.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy and
Mass Spectrometry (MS)

Suppliers of 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid as a reference standard indicate
that *H-NMR and Mass Spectrometry data are available for structure confirmation.[11]
However, detailed spectral data and fragmentation patterns are not readily available in the
public domain. General fragmentation patterns for aromatic carboxylic acids, amines, and
sulfonamides can be used for initial interpretation of mass spectra.[12]

Biological Activity and Signaling Pathways

3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is a metabolite of Bumetanide, a loop diuretic
that exerts its effect by inhibiting the Na-K-ClI cotransporter, particularly the NKCC2 isoform in
the thick ascending limb of the loop of Henle in the kidney.[1] This inhibition leads to a
reduction in the reabsorption of sodium, chloride, and potassium ions, resulting in diuresis.

The structure-activity relationship of Bumetanide and its derivatives has been a subject of
study. These studies indicate that modifications to the butylamino side chain can significantly
impact the inhibitory activity on NKCC1 and NKCC2.[1][13] However, there is a lack of direct
experimental evidence in the reviewed literature specifically detailing the biological activity of 3-
Amino-4-phenoxy-5-sulfamoylbenzoic acid (Desbutylbumetanide) on the Na-K-Cl
cotransporter or any other signaling pathway. It is often considered an inactive metabolite.[7]

Due to the absence of specific data on its interaction with any signaling pathway, a
diagrammatic representation of its biological mechanism of action cannot be provided at this
time. Further research is required to elucidate the pharmacological profile of this metabolite.
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Caption: Relationship between Bumetanide, its metabolite, and the target transporter.

Conclusion

This technical guide has consolidated the available information on the chemical properties,
structure, and synthesis of 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid. While its identity
as a metabolite of Bumetanide is well-established, its own biological activity remains an area
for further investigation. The provided synthetic and analytical frameworks can serve as a
foundation for researchers and drug development professionals working with this compound.
Future studies are needed to fully characterize its pharmacological profile and potential

interactions with biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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